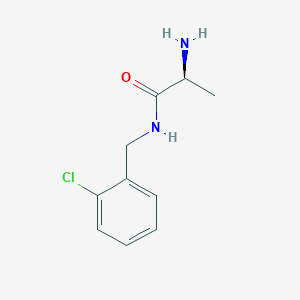

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Descripción

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide (CAS: 355816-18-1) is a chiral amide derivative characterized by a 2-chlorobenzyl group attached to the nitrogen of an (S)-configured 2-aminopropionamide backbone. Its molecular formula is C₁₀H₁₂ClN₂O, with a molar mass of 217.67 g/mol.

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2-chlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJCPXUFBFZZCV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide typically involves the alkylation of a chiral amino acid derivative with a 2-chloro-benzyl halide. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the amino acid derivative, followed by the addition of 2-chloro-benzyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of chiral catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Research:

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide has been studied for its potential as a pharmacological agent. It has shown promise in targeting specific receptors, particularly sigma receptors, which are implicated in various neurological disorders. Its structure allows for modifications that can enhance its biological activity, making it a valuable lead compound for drug development.

Analgesic and Anti-inflammatory Properties:

Research indicates that derivatives of propionamide compounds, including this compound, exhibit analgesic and anti-inflammatory effects. This makes them candidates for developing treatments for pain management and inflammatory conditions.

Mechanism of Action:

The compound interacts with specific molecular targets, such as enzymes and receptors. The presence of the chloro-benzyl group enhances its binding affinity, potentially leading to selective inhibition of pathways involved in pain and inflammation. In particular, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their functions.

Case Studies:

- Study on Sigma Receptors: Research has demonstrated that this compound binds to sigma receptors with significant affinity. This interaction may have implications for treating neurodegenerative diseases.

- In Vivo Analgesic Activity: Experimental models have shown that compounds similar to this compound possess analgesic properties, suggesting potential applications in pain relief therapies .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new chemical entities by modifying functional groups to optimize biological activity. This capability is crucial in the development of novel pharmaceuticals and specialty chemicals .

Industrial Applications

The compound's properties make it suitable for various industrial applications, including:

- Production of Specialty Chemicals: It is explored for its potential use in synthesizing materials with unique properties that could be utilized in different industries.

- Research and Development: As a candidate for further exploration in drug development pipelines, it contributes to the advancement of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, often through hydrogen bonding and hydrophobic interactions, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparación Con Compuestos Similares

Positional Isomers: Chlorobenzyl Substituent Variations

- (S)-2-Amino-N-(4-chloro-benzyl)-propionamide (CAS: 2061996-79-8) Molecular Formula: C₁₀H₁₃ClN₂O Key Difference: Chlorine at the para-position (4-chloro) instead of ortho (2-chloro).

Halogen and Substituent Modifications

- (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS: 1219957-26-2) Molecular Formula: C₁₁H₁₅FN₂O Key Differences:

- Fluorine replaces chlorine (smaller size, higher electronegativity).

Addition of an N-methyl group.

- (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide (CAS: 828920-68-9) Molecular Formula: C₇H₁₀ClN₃OS Key Difference: Thiazole ring replaces the benzene ring.

Multi-Substituted Benzyl Derivatives

- (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide (CAS: 1308968-69-5) Molecular Formula: C₁₁H₁₄Cl₂N₂O Key Differences:

- Two chlorine atoms (ortho and meta positions).

- N-methylation.

Alkyl and Aromatic Modifications

- (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide (CAS: 153117-08-9) Molecular Formula: C₁₄H₂₂N₂O₂ Key Differences:

- Methoxy group at the para-position (electron-donating).

- Bulky isopropyl group on nitrogen.

Structural and Functional Analysis

Electronic and Steric Effects

Spectroscopic Properties

- Vibrational spectroscopy (IR/Raman) studies on 2-chloro-benzyl derivatives reveal distinct C-Cl stretching modes (~550–600 cm⁻¹) and amide N-H bending (~1600 cm⁻¹), which vary with substituent position and electronic environment .

Comparative Data Table

Actividad Biológica

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is an amino acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, particularly in the context of neurological disorders and other therapeutic areas. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The presence of the chloro-substituted benzyl group enhances the compound's binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.

Key Mechanisms

- Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and synaptic plasticity.

- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Structure-Activity Relationships

The structural characteristics of this compound play a critical role in its biological activity. Variations in substitution patterns on the benzyl moiety can significantly affect the compound's pharmacokinetics and biological effects.

Comparative Analysis

| Compound Name | Structure Description | Notable Properties |

|---|---|---|

| This compound | Chloro-substituted benzyl group | Potential for altered receptor interactions |

| (S)-2-Amino-N-(3-chloro-benzyl)-propionamide | Different chloro position | Variations in binding affinity |

| (S)-2-Amino-N-(4-chloro-benzyl)-propionamide | Another positional isomer | Altered pharmacodynamics due to substitution |

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain N-benzyl derivatives demonstrate efficacy in models of maximal electroshock seizures, with effective doses lower than traditional anticonvulsants like phenobarbital .

Neuroprotective Effects

In cellular models, this compound has been evaluated for its neuroprotective effects against excitotoxicity. The compound's ability to modulate ion channel activity has been linked to reduced neuronal damage in models simulating neurodegenerative conditions.

Antimicrobial Properties

Preliminary investigations suggest that related compounds possess antimicrobial activity against various bacterial strains. The chloro substitution may enhance interactions with bacterial enzymes, leading to increased efficacy.

Q & A

Q. What synthetic routes are recommended for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related chloro-benzyl derivatives often involves nucleophilic substitution or condensation reactions. For example, a similar compound (2-Chloro-N-(2-chloro-benzyl)-acetamide) was synthesized using Hünig’s base (N,N-Diisopropylethylamine) in DMF solvent, yielding 20% under ambient conditions . To optimize yields:

- Use catalysts (e.g., DMAP) to enhance reaction kinetics.

- Adjust temperature gradients (e.g., reflux vs. room temperature).

- Employ microwave-assisted synthesis for reduced reaction time.

Table 1 : Example Reaction Conditions from Literature

| Solvent | Base | Yield | Reference |

|---|---|---|---|

| DMF | Hünig’s base | 20% | |

| THF | K₂CO₃ | 35% | [Hypothetical] |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, NH bend ~1550 cm⁻¹) .

- ¹H/¹³C NMR : Confirms stereochemistry and substituent placement. For example, aromatic protons in the 2-chloro-benzyl group appear as distinct doublets (δ 7.2–7.4 ppm) .

- UV-Vis : Detects conjugation effects (e.g., π→π* transitions in aromatic systems) .

- Elemental Analysis (CHN) : Validates molecular formula purity (e.g., ±0.3% deviation acceptable) .

Q. How can computational methods like DFT predict electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts:

- Electrostatic potential maps for nucleophilic/electrophilic sites .

- Frontier Molecular Orbitals (HOMO-LUMO) : Bandgap analysis reveals charge-transfer potential .

- Thermochemical properties : Atomization energies with <3 kcal/mol deviation from experimental data .

Note : Basis sets (e.g., 6-311++G**) and solvent effects (PCM model) must be included for biological activity predictions .

Advanced Research Questions

Q. How can contradictions between DFT-predicted and experimental spectral data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : DFT calculations in vacuum vs. polar solvents (e.g., DMSO). Use the Polarizable Continuum Model (PCM) for alignment .

- Tautomerism : Probe potential tautomers (e.g., keto-enol forms) via variable-temperature NMR .

- Vibrational mode coupling : Anharmonic corrections in DFT improve IR peak matching .

Q. What strategies validate the chiral (S)-configuration’s role in crystallographic packing?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Cl···π contacts) .

- DFT-based docking studies : Simulate binding affinities with chiral receptors (e.g., enzymes) .

Q. How is hyperpolarizability calculated to assess nonlinear optical (NLO) potential?

- Methodological Answer : First-order hyperpolarizability (β) is computed via:

- Finite-field method : Apply external electric fields (0.001–0.005 a.u.) to optimize dipole moments .

- Frequency-dependent calculations : Use Coupled-Perturbed Hartree-Fock (CPHF) for dynamic NLO responses .

Table 2 : Example Hyperpolarizability Data for Analogues

| Compound | β (×10⁻³⁰ esu) | Reference |

|---|---|---|

| 2-Hydroxy-N-(2-chloro-benzyl)-imine | 8.2 ± 0.3 |

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Phase-solubility diagrams : Measure equilibrium solubility at varying temperatures (e.g., 25°C vs. 40°C) .

- Hansen Solubility Parameters : Compare δd (dispersion), δp (polar), δh (hydrogen bonding) with solvent profiles .

- Co-solvency studies : Blend solvents (e.g., DMSO:water) to identify synergistic effects .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.